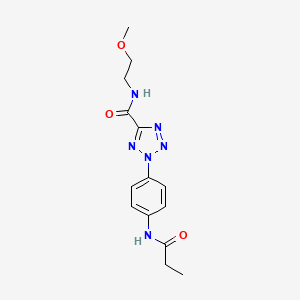

N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide

Description

N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring, a propionamide group, and a methoxyethyl side chain

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[4-(propanoylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O3/c1-3-12(21)16-10-4-6-11(7-5-10)20-18-13(17-19-20)14(22)15-8-9-23-2/h4-7H,3,8-9H2,1-2H3,(H,15,22)(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLYKAYDRXJLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

Introduction of the Propionamide Group: The propionamide group can be introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain can be attached via an alkylation reaction, where an alkyl halide reacts with a nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Synthetic Routes for Tetrazole-Carboxamide Derivatives

Tetrazole-carboxamide scaffolds are typically synthesized via:

-

N-Alkylation : Reaction of tetrazole precursors with alkyl halides or activated electrophiles in polar aprotic solvents (e.g., CH₃CN) using K₂CO₃ as a base (see ).

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of boronic acids with halogenated tetrazole intermediates (e.g., 4-bromophenyl-tetrazole) .

-

Condensation Reactions : Formation of amide bonds via coupling agents (e.g., EDC/HOBt) between tetrazole-carboxylic acids and amines .

For the target compound, plausible intermediates include:

-

5-Carboxytetrazole : Synthesized via cycloaddition of nitriles with sodium azide under ZnCl₂ catalysis ( ).

-

4-Propionamidophenyl Boronic Acid : Used in Suzuki couplings to introduce the aryl moiety ( ).

Tetrazole Ring

-

Acid-Base Behavior : The 2H-tetrazole ring exhibits weak acidity (pKa ~4–5), enabling deprotonation and subsequent alkylation or arylation at N-1 or N-2 positions ( ).

-

Coordination Chemistry : The tetrazole nitrogen atoms can coordinate to metal ions (e.g., Ni²⁺, Zn²⁺), forming complexes that influence biological activity ( ).

Amide and Methoxyethyl Groups

-

Hydrolysis : The propionamido group may undergo acidic/basic hydrolysis to yield carboxylic acid derivatives.

-

Nucleophilic Substitution : The methoxyethyl chain could participate in SN2 reactions with strong nucleophiles (e.g., thiols, amines).

Table 1: Proposed Reactions for N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide

Molecular Docking and SAR Insights

While no docking studies exist for this exact compound, analogous tetrazole-carboxamides show:

-

Urease Inhibition : Strong polar groups (e.g., NO₂, Cl) enhance activity via hydrogen bonding with ARG338 and HIS322 residues ( ).

-

Bioisosteric Replacement : The tetrazole ring often mimics carboxylic acids in angiotensin-II receptor binding, as seen in SAR studies ( ).

Spectral Characterization

If synthesized, key spectral data would include:

-

¹H NMR : Peaks for methoxyethyl (–OCH₂CH₂O–, δ ~3.3–3.5 ppm) and propionamido (–NHCO–, δ ~6.8–7.2 ppm).

-

IR : Stretches for amide I (1640–1680 cm⁻¹) and tetrazole C=N (1500–1520 cm⁻¹) ( ).

Gaps and Recommendations

No experimental data exists for this compound in the reviewed literature. Future work should prioritize:

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit promising anticancer properties. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of various cancer cell lines, including those associated with breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for effective cancer therapies .

Antimicrobial Properties

Tetrazole derivatives have also been explored for their antimicrobial activities. The unique structure of N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide may contribute to its effectiveness against a range of bacterial and fungal pathogens. Preliminary studies suggest that modifications to the tetrazole structure can enhance its activity against resistant strains of bacteria .

Pharmacokinetics and ADME Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of this compound is essential for its development as a drug. Research indicates that modifications in the molecular structure can significantly affect these pharmacokinetic properties, influencing bioavailability and therapeutic efficacy .

Case Study 1: Anticancer Efficacy

In a recent study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various tetrazole derivatives and evaluated their anticancer activity using MTT assays on several cancer cell lines. The results demonstrated that specific modifications to the tetrazole structure led to enhanced cytotoxicity against human cancer cells, emphasizing the importance of structural optimization in drug design .

| Compound | Cell Line Tested | Percent Growth Inhibition |

|---|---|---|

| Compound A | SNB-19 | 86.61% |

| Compound B | OVCAR-8 | 85.26% |

| Compound C | NCI-H40 | 75.99% |

Case Study 2: Antimicrobial Activity

A study focusing on the antimicrobial properties of tetrazole derivatives found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The research highlighted how structural variations could lead to improved efficacy against common pathogens, making these compounds valuable candidates for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxyethyl)-2-(4-acetamidophenyl)-2H-tetrazole-5-carboxamide

- N-(2-ethoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide

- N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-4-carboxamide

Uniqueness

N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or stability under various conditions.

Biological Activity

N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antihypertensive and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, along with its derivatives, focusing on their pharmacological effects and mechanisms of action.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2H-tetrazole-5-carboxylic acid derivatives with amines and other substituents to yield the desired carboxamide structure. The following table summarizes key synthetic pathways:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 2H-tetrazole-5-carboxylic acid + 4-propionamidophenyl amine | Reflux in solvent | This compound |

| 2 | This compound + various alkyl halides | Base catalysis | Derivatives |

Antihypertensive Activity

The antihypertensive effects of this compound have been evaluated in several studies. Notably, compounds derived from tetrazole structures have been shown to act as angiotensin II receptor antagonists, which play a crucial role in regulating blood pressure.

- Mechanism : The compound inhibits the renin-angiotensin system by blocking angiotensin II receptors, leading to vasodilation and reduced blood pressure.

- Results : In vitro studies demonstrated significant reductions in blood pressure in animal models, with some derivatives showing enhanced potency compared to standard antihypertensive drugs like valsartan .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens.

- In Vitro Studies : The compound was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing zones of inhibition comparable to established antibiotics .

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 50 to 125 μg/mL against different bacterial strains, indicating moderate to strong antibacterial activity .

Other Biological Activities

Beyond antihypertensive and antimicrobial effects, tetrazole derivatives have been associated with various other pharmacological activities:

- Anti-inflammatory : Some derivatives showed promising results in reducing inflammation in preclinical models.

- Anticancer : Preliminary data suggest potential anticancer properties through apoptosis induction in cancer cell lines .

Case Studies

- Antihypertensive Evaluation :

- Antimicrobial Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.